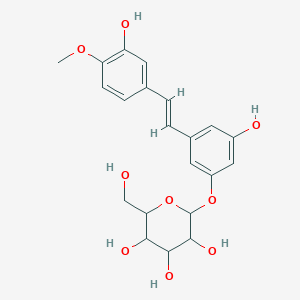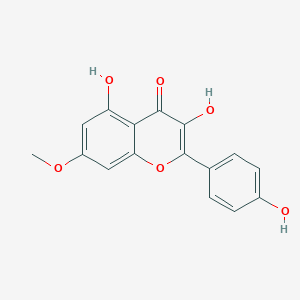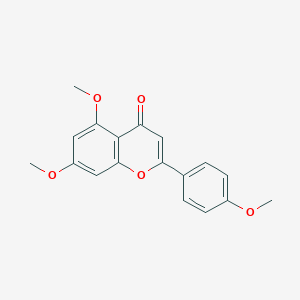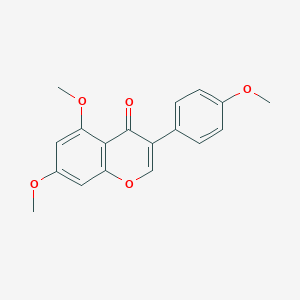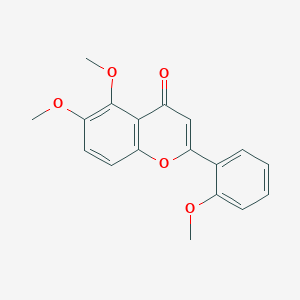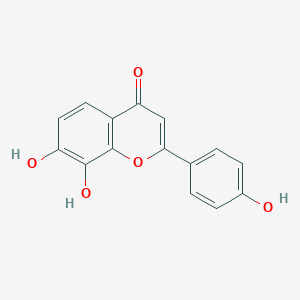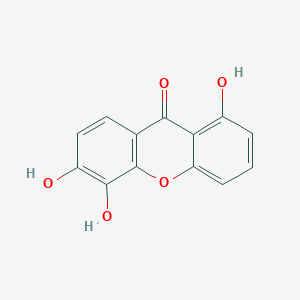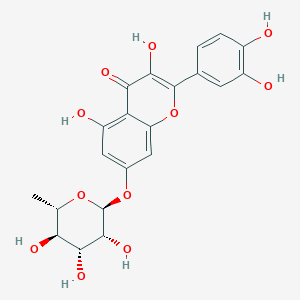
Vincetoxicoside B
Descripción general
Descripción
Vincetoxicoside B es un flavonoide glucósido natural que se aísla de diversas especies de plantas, incluyendo Polygonum paleaceum Wall. Es conocido por sus propiedades antifúngicas, antioxidantes y hepatoprotectoras . El compuesto tiene una fórmula molecular de C21H20O11 y un peso molecular de 448,38 g/mol .
Aplicaciones Científicas De Investigación
Vincetoxicoside B tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Vincetoxicoside B ejerce sus efectos a través de diversos objetivos moleculares y vías:
Actividad Antifúngica: Disrumpe la integridad de la membrana celular de los hongos, lo que lleva a la muerte celular.
Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad Hepatoprotectora: Modula las enzimas hepáticas y protege contra la hepatotoxicidad inducida por el acetaminofén
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Vincetoxicoside B se suele aislar de fuentes naturales en lugar de ser sintetizado químicamente. El proceso de extracción implica el uso de disolventes como el metanol o el etanol para extraer el compuesto de materiales vegetales. El extracto se somete entonces a técnicas cromatográficas para purificar el this compound .
Métodos de Producción Industrial
La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales. El proceso incluye la recolección del material vegetal, su secado y su molienda hasta obtener un polvo fino. El material en polvo se extrae entonces utilizando disolventes, seguido de una purificación mediante cromatografía. El producto final se obtiene después de la eliminación del disolvente y el secado .
Análisis De Reacciones Químicas
Tipos de Reacciones
Vincetoxicoside B experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus correspondientes alcoholes.
Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en diversas condiciones.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y derivados reducidos.
Sustitución: Diversos derivados flavonoides sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares
Quercetina: Un flavonoide con propiedades antioxidantes y antiinflamatorias.
Kaempferol: Otro flavonoide conocido por sus propiedades antioxidantes y anticancerígenas.
Epicatequina: Un flavonoide con efectos antioxidantes y cardioprotectores
Singularidad de Vincetoxicoside B
This compound es único debido a su combinación de propiedades antifúngicas, antioxidantes y hepatoprotectoras. Su capacidad para inhibir la replicación del virus de la hepatitis C lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXPNUXTNHJOF-XNFUJFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944612 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22007-72-3 | |
| Record name | Quercetin 7-O-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 7-rhamnoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for Vincetoxicoside B?
A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].
Q2: What structural features of this compound are important for its antifungal activity?
A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].
Q3: Has this compound been isolated from any plant sources?
A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].
Q4: What computational methods have been employed to study this compound?
A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



